molecular formula C16H15ClF2N2O3S2 B2379161 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)piperidine-2-carboxamide CAS No. 1099766-03-6

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)piperidine-2-carboxamide

Cat. No.: B2379161
CAS No.: 1099766-03-6
M. Wt: 420.87
InChI Key: IPGUSRKMWOCQHN-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H15ClF2N2O3S2 and its molecular weight is 420.87. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Enzyme Inhibition

Research has explored the synthesis of derivatives related to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,4-difluorophenyl)piperidine-2-carboxamide, with a focus on their biological activities. For example, Khalid et al. (2013) synthesized 2-O-substituted derivatives of a similar compound, revealing significant activity against the butyrylcholinesterase enzyme, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Khalid et al., 2013).

Alzheimer’s Disease Treatment

Rehman et al. (2018) synthesized N-substituted derivatives of a structurally related compound, evaluating them as potential drug candidates for Alzheimer’s disease. They focused on enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s treatment (Rehman et al., 2018).

Anticancer Potential

Ravichandiran et al. (2019) explored the synthesis and biological evaluation of phenylaminosulfanyl-1,4‐naphthoquinone derivatives, some of which showed remarkable cytotoxic activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Ravichandiran et al., 2019).

Antibacterial and Antifungal Activities

Sowmya et al. (2018) synthesized derivatives with antibacterial and antifungal properties, indicating potential applications in addressing microbial infections (Sowmya et al., 2018).

Interaction with Receptors

Shim et al. (2002) studied the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into drug-receptor interactions that could be relevant for designing new therapeutic agents (Shim et al., 2002).

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,4-difluorophenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O3S2/c17-14-6-7-15(25-14)26(23,24)21-8-2-1-3-13(21)16(22)20-12-5-4-10(18)9-11(12)19/h4-7,9,13H,1-3,8H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGUSRKMWOCQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.